

Technical Support Center: Improving the Oral Bioavailability of MSC-4106

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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and preclinical assessment of **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD interaction.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of **MSC-4106** in preclinical species?

A1: The oral bioavailability of **MSC-4106** has been shown to vary across different preclinical species. In rodents, it is high, whereas in dogs, it is considerably lower.^[1] A summary of the pharmacokinetic parameters is provided in the table below.

Q2: Why is the oral bioavailability of **MSC-4106** lower in dogs compared to rodents?

A2: While the exact reasons for the species-specific differences in oral bioavailability have not been fully elucidated in the provided search results, potential factors could include differences in gastrointestinal physiology, first-pass metabolism, and transporter effects between rodents and dogs.^{[1][2]}

Q3: What is the mechanism of action for **MSC-4106**?

A3: **MSC-4106** is an inhibitor of the YAP/TAZ-TEAD transcriptional complex.^{[3][4]} It binds to the P-site of TEAD1, disrupting the auto-palmitoylation of TEAD1 and TEAD3. This inhibition

prevents the transcription of genes regulated by the Hippo pathway, which is often dysregulated in cancer.

Troubleshooting Guide

Issue: Poor aqueous solubility of **MSC-4106** at low pH.

Background: **MSC-4106** exhibits poor solubility in acidic environments, such as Simulated Gastric Fluid (SGF) at pH 1.2 ($< 1 \mu\text{g/mL}$). However, its solubility is significantly better at higher pH levels, as seen in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 5.5 ($10 \mu\text{g/mL}$) and Fed State Simulated Intestinal Fluid (FeSSIF) at pH 6.5 ($26 \mu\text{g/mL}$). This pH-dependent solubility can be a major hurdle for achieving consistent oral absorption.

Suggested Solutions:

- **Formulation with Alkalinizing Excipients:** Incorporating buffering agents or alkalinizing excipients into the formulation can help to increase the local pH in the stomach and improve the dissolution of **MSC-4106**.
- **Enteric Coating:** An enteric coating can protect the formulation from the acidic environment of the stomach and allow for targeted release in the more alkaline environment of the small intestine, where **MSC-4106** has better solubility.
- **Amorphous Solid Dispersions:** Creating an amorphous solid dispersion of **MSC-4106** in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility. This can be achieved through techniques such as hot-melt extrusion.
- **Lipid-Based Formulations:** Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs like **MSC-4106** ($\text{clogP} = 4.9$). These formulations can form fine emulsions or micellar solutions in the gastrointestinal tract, facilitating drug dissolution and absorption.
- **Particle Size Reduction:** Techniques like micronization or nanonization can increase the surface area of the drug particles, leading to an improved dissolution rate.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **MSC-4106**

Species	Oral Bioavailability (F%)	Clearance (CL) (L/h/kg)	Volume of Distribution (Vss) (L/kg)
Mouse	> 90%	0.2	2
Rat	80%	0.7	5
Dog	18%	0.05	0.3
Data sourced from BioWorld and TargetMol.			

Experimental Protocols

Protocol 1: Formulation of **MSC-4106** for Oral Gavage in Preclinical Studies

This protocol is based on the formulation reported in preclinical in vivo studies.

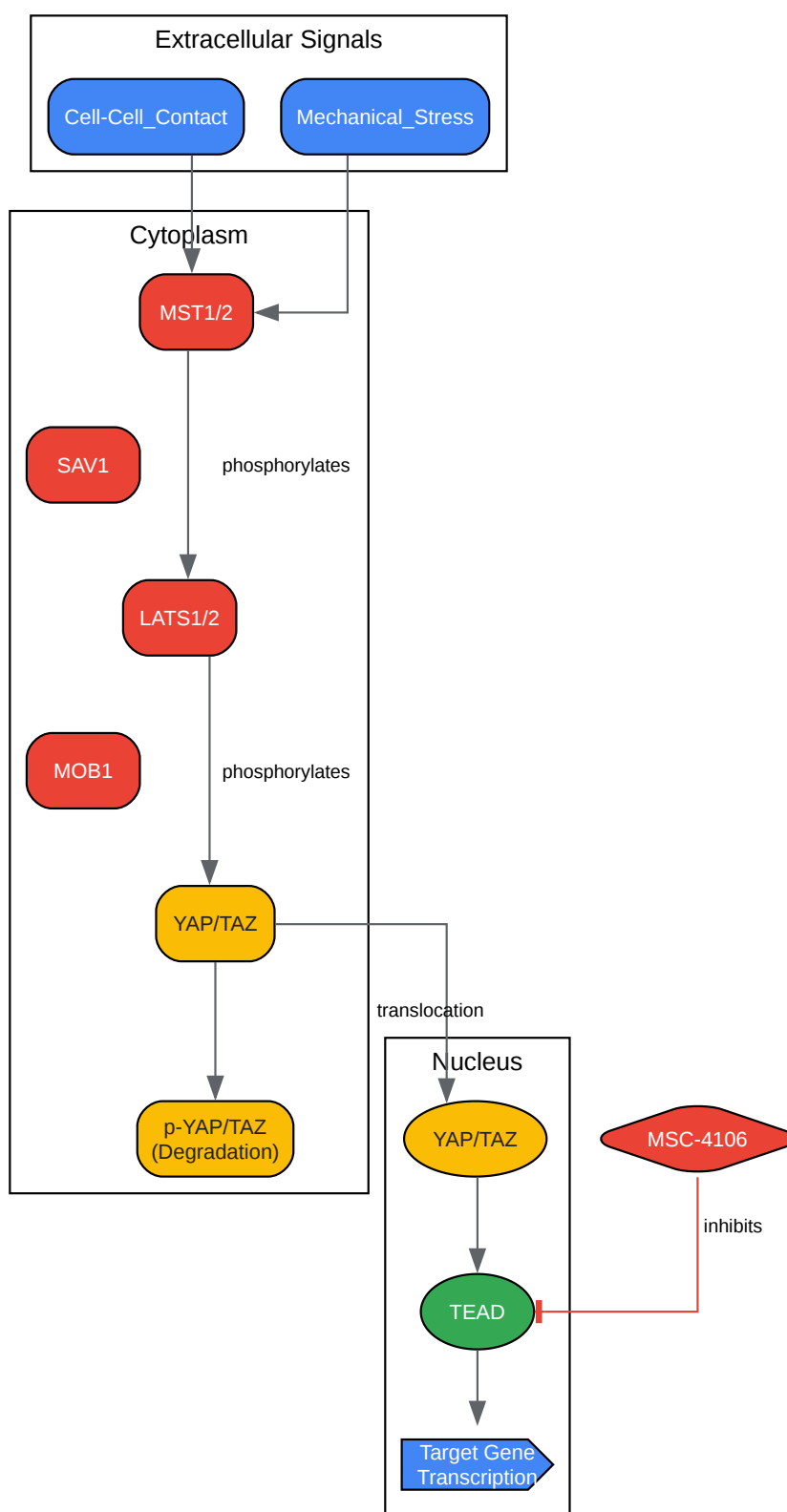
Materials:

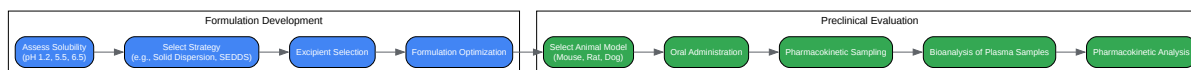
- **MSC-4106**
- Kleptose® (Hydroxypropyl- β -cyclodextrin)
- Phosphate Buffered Saline (PBS), 50 mM, pH 7.4
- Sterile water for injection
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

Procedure:

- Prepare a 20% (w/v) solution of Kleptose® in 50 mM PBS at pH 7.4. To do this, weigh the appropriate amount of Kleptose® and dissolve it in the required volume of PBS with the aid of a magnetic stirrer.
- Once the Kleptose® is fully dissolved, add the calculated amount of **MSC-4106** to the solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
- Continue stirring the solution until the **MSC-4106** is completely dissolved. Gentle warming may be applied if necessary, but temperature stability of the compound should be considered.
- Verify the final pH of the formulation and adjust if necessary.
- The resulting solution can be administered to animals via oral gavage at the desired dose volume.

Visualizations





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References

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